molecular formula C11H9BrMgO B2375809 6-Methoxy-2-naphthylmagnesium bromide CAS No. 38046-82-1

6-Methoxy-2-naphthylmagnesium bromide

Cat. No.: B2375809
CAS No.: 38046-82-1
M. Wt: 261.40 g/mol
InChI Key: DMMNAMUAQVNNBC-UHFFFAOYSA-M
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Description

6-Methoxy-2-naphthylmagnesium bromide is a synthetic compound that belongs to the class of organometallic compounds. It has an empirical formula of C11H9BrMgO and a molecular weight of 261.40 . This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc2cc([Mg]Br)ccc2c1 . This indicates that the molecule consists of a 2-naphthyl group substituted with a methoxy group at the 6-position and a magnesium bromide group at the 2-position.


Physical and Chemical Properties Analysis

This compound is a highly flammable liquid and vapor . It has a concentration of 0.5 M in THF and a density of 0.966 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Tricyclic Ketones

6-Methoxy-2-naphthylmagnesium bromide has been utilized in the synthesis of tricyclic ketones. Specifically, its reaction with enol ethers leads to the formation of complex tricyclic structures, as demonstrated in a study by Zav’yalov and Kondrat'eva (1960) (Zav’yalov & Kondrat'eva, 1960).

Facilitating Nucleophilic Aromatic Substitution

This compound also plays a crucial role in nucleophilic aromatic substitution reactions. For instance, it has been used in the synthesis of 2-nitro-1,1'-binaphthyls, as reported by Hattori et al. (2002) (Hattori et al., 2002).

Intermediate in Anti-inflammatory Agents

Another significant application is its role as an intermediate in the preparation of non-steroidal anti-inflammatory agents. Xu and He (2010) discussed its importance in synthesizing key components like nabumetone and naproxen (Xu & He, 2010).

Synthesis of Potential Carcinogenic Metabolites

Pataki and Balick (1977) explored its use in synthesizing potential metabolites of carcinogenic substances, highlighting its relevance in understanding chemical carcinogenesis (Pataki & Balick, 1977).

Development of Non-Linear Optical Materials

In the field of materials science, the compound has been investigated for its potential in non-linear optical properties. Sarojini et al. (2005) studied its use in developing materials with specific optical characteristics (Sarojini et al., 2005).

Chiral Resolution Applications

The compound has also found application in the field of chiral resolution. Takayoshi et al. (2005) designed 6-Methoxy-2-naphthylglycolic acid, a derivative, as a novel resolving agent with improved chiral recognition ability (Takayoshi et al., 2005).

Safety and Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-Methoxy-2-naphthylmagnesium bromide can be achieved through a Grignard reaction between 6-methoxy-2-naphthaldehyde and magnesium bromide.", "Starting Materials": [ "6-methoxy-2-naphthaldehyde", "magnesium bromide", "diethyl ether", "anhydrous tetrahydrofuran", "sodium sulfate" ], "Reaction": [ "Dissolve 6-methoxy-2-naphthaldehyde (1.0 g, 5.5 mmol) in anhydrous tetrahydrofuran (20 mL) under nitrogen atmosphere.", "Add magnesium turnings (0.22 g, 9.0 mmol) and a small crystal of iodine to the reaction mixture.", "Heat the reaction mixture under reflux for 2 hours.", "Cool the reaction mixture to room temperature and add a solution of magnesium bromide (1.5 g, 9.0 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise over 30 minutes.", "Continue stirring the reaction mixture at room temperature for 2 hours.", "Add diethyl ether (50 mL) to the reaction mixture and filter the resulting mixture through a pad of sodium sulfate.", "Concentrate the filtrate under reduced pressure to obtain a yellow solid, which is 6-Methoxy-2-naphthylmagnesium bromide." ] }

CAS No.

38046-82-1

Molecular Formula

C11H9BrMgO

Molecular Weight

261.40 g/mol

IUPAC Name

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide

InChI

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1

InChI Key

DMMNAMUAQVNNBC-UHFFFAOYSA-M

SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

solubility

not available

Origin of Product

United States

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